4-methoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
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Description
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N . Sulfonamides are known for their antibiotic properties. The compound also contains a tetrahydroquinoline group, which is a heterocyclic compound consisting of a fused benzene and pyrrolidine ring. The presence of a methoxy group (-OCH3) and a propanoyl group (-C2H5CO) can also be inferred from the name .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The tetrahydroquinoline core would provide a bicyclic structure, with the methoxy, methyl, propanoyl, and sulfonamide groups attached at various positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonamide group might participate in reactions involving the nitrogen atom or the sulfur-oxygen bonds. The methoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like sulfonamide and methoxy could impact its solubility in different solvents. The fused ring system could influence its stability and reactivity .Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety measures should be taken when handling any chemical compound, including using appropriate personal protective equipment and working in a well-ventilated area .
Future Directions
The future research directions would depend on the intended use of this compound. If it’s intended to be used as a drug, future research could focus on studying its pharmacological effects, optimizing its synthesis, and conducting clinical trials. If it’s intended to be used for other purposes, the research directions would vary accordingly .
properties
IUPAC Name |
4-methoxy-3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-20(23)22-11-5-6-15-7-8-16(13-18(15)22)21-27(24,25)17-9-10-19(26-3)14(2)12-17/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVBRZQKQXQVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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